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Compound of Interest

Compound Name: Dydrogesterone

Cat. No.: B1671002 Get Quote

AN-DYD-HPLC-2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides detailed protocols for the quantification of dydrogesterone in

pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The

methodologies outlined are suitable for research, quality control, and stability testing. The

described methods are selective, accurate, and precise for the determination of

dydrogesterone in solid dosage forms.

Introduction
Dydrogesterone is a synthetic progestogen used in a variety of gynecological conditions.

Accurate and reliable quantification of dydrogesterone in pharmaceutical formulations is

crucial for ensuring product quality and therapeutic efficacy. This document details validated

HPLC methods for this purpose, providing researchers with the necessary protocols to

implement these techniques in their laboratories.

Experimental Methods
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and

validated for the quantification of dydrogesterone. The key parameters of these methods are
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summarized below.

Chromatographic Conditions
A summary of various chromatographic conditions from published research is presented in

Table 1. These methods demonstrate the flexibility in column choice and mobile phase

composition for the analysis of dydrogesterone.

Table 1: Comparative Summary of HPLC and UPLC Chromatographic Conditions for

Dydrogesterone Quantification

Parameter
Method 1
(UPLC)[1][2]

Method 2
(HPLC)[3]

Method 3
(HPLC)[4]

Method 4
(LC/MS)[5]

Column

Acquity BEH C18

(50 x 2.1 mm,

1.7 µm)

Agilent Zorbax

C18 (250 x 4.6

mm, 5 µm)

L1 packing (4.6

mm x 15 cm, 3

µm)

Zorbax SB-C18

(100 x 3.0 mm,

3.5 µm)

Mobile Phase

Acetonitrile :

NaH2PO4 buffer

(55:45 v/v)

Methanol :

Phosphate Buffer

(pH 4.5) (75:25

v/v)

Water : Alcohol :

Acetonitrile

(530:260:210

v/v/v)

Acetonitrile : 1

mM Ammonium

Acetate (80:20

v/v)

Flow Rate 0.3 mL/min Not Specified 1 mL/min 1 mL/min

Detection PDA at 260 nm UV at 232 nm UV at 280 nm

MS/MS (APCI+,

m/z 313 > m/z

295)

Temperature
Room

Temperature
Not Specified 40 °C 35 °C

Injection Volume Not Specified Not Specified 20 µL Not Specified

Retention Time 1.928 min 3.178 min ~1.0 (relative) 1.3 min

Method Validation Parameters
The validation of analytical methods is critical to ensure their reliability. Table 2 summarizes the

validation parameters for the selected HPLC methods.
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Table 2: Summary of Method Validation Data

Parameter Method 1 (UPLC) Method 2 (HPLC) Method 4 (LC/MS)

Linearity Range 25–150 µg/mL 4–16 µg/mL 5–150 ng/mL

Correlation Coefficient

(r²)
0.99972 0.9993 > 0.997

LOD 0.3 µg/mL 2.61 µg/mL Not Specified

LOQ 1 µg/mL 7.91 µg/mL Not Specified

Accuracy (%

Recovery)
99.2–101.0% 99.836–99.906%

< 7.5% (as accuracy

value)

Precision (%RSD) < 1% Not Specified < 12.5%

Detailed Experimental Protocols
Protocol 1: UPLC Method
This protocol is based on a validated stability-indicating UPLC method.

3.1.1. Reagents and Materials

Acetonitrile (HPLC Grade)

Sodium Dihydrogen Phosphate (NaH2PO4) (Analytical Grade)

Dydrogesterone Reference Standard

Water (HPLC Grade)

0.45 µm Membrane Filter

3.1.2. Equipment

Waters Acquity UPLC system with a PDA detector

Acquity BEH C18 column (50 x 2.1 mm, 1.7 µm)
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Sonicator

Analytical Balance

3.1.3. Preparation of Solutions

Buffer Preparation (NaH2PO4 solution): Dissolve 1.19 g of sodium dihydrogen phosphate in

1 liter of HPLC grade water and filter through a 0.45 µm nylon filter.

Mobile Phase: Prepare a mixture of NaH2PO4 buffer and acetonitrile in the ratio of 45:55

(v/v). Degas the mobile phase before use.

Standard Solution Preparation: Accurately weigh and transfer 10 mg of Dydrogesterone
reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the

mobile phase to obtain a stock solution of 1000 µg/mL. From this stock solution, prepare

working standards of desired concentrations (e.g., 25, 50, 75, 100, 125, 150 µg/mL) by

diluting with the mobile phase.

Sample Solution Preparation:

Weigh and powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to 10 mg of dydrogesterone and

transfer it to a 10 mL volumetric flask.

Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the

dydrogesterone.

Dilute to volume with the mobile phase and mix well.

Filter the solution through a 0.45 µm syringe filter.

Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of

100 µg/mL.

3.1.4. Chromatographic Analysis

Inject 10 µL of the standard and sample solutions into the UPLC system.
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Run the analysis under the conditions specified for Method 1 in Table 1.

Quantify the dydrogesterone peak based on the peak area response.

Protocol 2: HPLC Method
This protocol is based on a validated RP-HPLC method.

3.2.1. Reagents and Materials

Methanol (HPLC Grade)

Phosphate Buffer (pH 4.5) (Analytical Grade)

Dydrogesterone Reference Standard

Water (HPLC Grade)

3.2.2. Equipment

HPLC system with a UV detector

Agilent Zorbax C18 column (250 x 4.6 mm, 5 µm)

Sonicator

Analytical Balance

3.2.3. Preparation of Solutions

Mobile Phase: Prepare a mixture of Methanol and Phosphate Buffer (pH 4.5) in the ratio of

75:25 (v/v). Degas the mobile phase before use.

Standard Solution Preparation: Prepare a stock solution of dydrogesterone in the mobile

phase. From the stock solution, prepare working standards in the linearity range of 4-16

µg/mL.

Sample Solution Preparation:
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Weigh and finely powder 20 tablets.

Transfer a quantity of powder equivalent to 10 mg of dydrogesterone into a 100 mL

volumetric flask.

Add approximately 70 mL of mobile phase and sonicate for 20 minutes.

Make up the volume with the mobile phase and mix.

Filter the solution through a 0.45 µm filter.

Dilute a suitable volume of the filtrate with the mobile phase to obtain a concentration

within the linearity range.

3.2.4. Chromatographic Analysis

Inject the prepared standard and sample solutions into the HPLC system.

Perform the analysis using the conditions outlined for Method 2 in Table 1.

Determine the concentration of dydrogesterone in the sample by comparing the peak area

with that of the standard.

Visualizations
Experimental Workflow
The general workflow for the HPLC quantification of dydrogesterone from pharmaceutical

tablets is depicted below.
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Caption: General workflow for HPLC analysis of dydrogesterone.
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Conclusion
The HPLC and UPLC methods described in this application note are suitable for the routine

quantification of dydrogesterone in pharmaceutical dosage forms. The protocols are detailed

and provide a solid foundation for researchers to develop or validate their own methods for

quality control and research purposes. The choice of method will depend on the available

instrumentation and specific requirements of the analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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